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Cat. No.: B7782034 Get Quote

Introduction

Nootkatone is a naturally occurring bicyclic sesquiterpene ketone that is the principal aromatic

and flavor constituent of grapefruit.[1] It is found in the essential oils of grapefruit peel, Alaska

yellow cedar trees, and other citrus fruits.[2][3] Characterized by its potent and distinctive

grapefruit-like aroma and taste, nootkatone is highly valued in the food, beverage, and

fragrance industries.[4][5] The U.S. Food and Drug Administration (FDA) has approved

nootkatone as a synthetic flavoring substance for direct addition to food (21 CFR 172.515) and

it is generally recognized as safe (GRAS).[2][6] These notes provide detailed data, protocols,

and workflows for the application of nootkatone in food science research and product

development.

Data Presentation: Physicochemical and Sensory
Properties
Quantitative data for nootkatone is summarized below to provide a basis for its application in

food and beverage formulations.

Table 1: Physicochemical Properties of Nootkatone
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Property Value Reference(s)

Chemical Formula C₁₅H₂₂O [7]

Molecular Weight 218.33 g/mol [8]

Appearance

Colorless crystals or almost

colorless to pale yellow oily

liquid

[2][8]

Solubility
Low aqueous solubility;

Soluble in alcohol
[6][9][10]

Log P (o/w) 3.8 [7]

Vapor Pressure 0.001183 mm Hg @ 23°C [7]

FEMA Number 3166 [8]

Table 2: Sensory Thresholds and Flavor Profile of (+)-Nootkatone
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Parameter Matrix Concentration Description Reference(s)

Odor Threshold Air 30 ppm - [5]

Odor Threshold Water
~0.8 ppm (800

ppb)
- [5][8]

Flavor Threshold Water 1 ppm Detectable [1]

Flavor Threshold

Reconstituted

Grapefruit Juice

(10.5 °Brix)

6 ppm Detectable [1]

Perception Level Soft Drink Base ~0.3 ppm

Perceptible with

grapefruit

character

[8][11]

Optimal Flavor Orange Juice 6-7 ppm
Enhances flavor

and aroma
[1]

Off-Flavor Note
Grapefruit Juice /

Orange Juice
> 7 ppm

Can be

perceived as

very bitter or

harsh

[1]

Flavor Profile General 0.1 - 0.3 ppm Grapefruit-like [8]

Flavor Profile General > 50 ppm
Bitterness

increases
[8]

Flavor Profile General -

Zesty citrus,

woody, green,

earthy, slightly

herbal

[8][12][13]

Experimental Protocols
The following protocols provide detailed methodologies for the extraction, analysis, and

sensory evaluation of nootkatone.
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Protocol 1: Extraction and Purification of Nootkatone
from a Natural Source
This protocol describes a general workflow for isolating nootkatone from a plant matrix (e.g.,

citrus peel, Alpinia oxyphylla fruits) using High-Speed Counter-Current Chromatography

(HSCCC), a liquid-liquid chromatography technique that avoids solid supports.[14][15]

Methodology:

Sample Preparation:

Obtain fresh or dried plant material (e.g., 80 mg of crude essential oil from Alpinia

oxyphylla).[14]

If starting with solid material, perform an initial extraction (e.g., steam distillation or

supercritical fluid extraction) to obtain the crude essential oil.[16]

HSCCC System Preparation:

Select a suitable two-phase solvent system. A common system for nootkatone is n-

hexane/methanol/water (5:4:1, v/v/v).[14][17]

Thoroughly mix the solvents in a separatory funnel and allow the layers to separate.

Degas both the upper and lower phases before use.

HSCCC Separation:

Fill the entire HSCCC column with the stationary phase (e.g., the upper phase).

Set the apparatus to the desired revolution speed.

Pump the mobile phase (e.g., the lower phase) into the column at a specific flow rate.

Once hydrodynamic equilibrium is reached, inject the crude sample dissolved in a small

volume of the solvent mixture.

Continuously elute with the mobile phase and collect fractions at regular intervals.
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Analysis and Purification:

Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS)

to identify fractions containing nootkatone.[17]

Combine the fractions containing high-purity nootkatone.

Evaporate the solvent under reduced pressure to yield purified nootkatone. Purity can

reach over 91-92%.[14][17]

Confirm the structure of the purified compound using techniques like GC-MS, Infrared

Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).[15][17]
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Diagram 1: General workflow for extraction and purification of nootkatone.

Protocol 2: Quantification of Nootkatone in a Beverage
Matrix
This protocol outlines the quantitative analysis of nootkatone in a liquid food matrix, such as a

citrus beverage, using High-Performance Liquid Chromatography (HPLC).

Methodology:

Standard Preparation:
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Prepare a stock solution of high-purity (>98%) nootkatone standard in a suitable solvent

(e.g., methanol).

Create a series of calibration standards by serially diluting the stock solution to cover the

expected concentration range in the sample.

Sample Preparation:

Degas the beverage sample to remove carbonation, if present.

Perform a liquid-liquid extraction. For example, mix 10 mL of the beverage with 10 mL of a

non-polar solvent like n-hexane.

Vortex the mixture vigorously for 2 minutes and centrifuge to separate the phases.

Carefully collect the organic (upper) layer containing the nootkatone.

Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis:

System: A standard HPLC system with a UV detector is suitable.[18][19]

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water.

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a wavelength where nootkatone absorbs (e.g., 235-245 nm).

Injection Volume: 10-20 µL.

Quantification:

Inject the prepared standards to generate a calibration curve (Peak Area vs.

Concentration).

Inject the prepared sample.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b7782034?utm_src=pdf-body
https://www.benchchem.com/product/b7782034?utm_src=pdf-body
https://www.researchgate.net/publication/345332457_Qualitative_and_Quantitative_Methods_to_Evaluate_Anthocyanins
https://www.ars.usda.gov/ARSUserFiles/37108/pdf/2008foodchem110_3_782_786.pdf
https://www.benchchem.com/product/b7782034?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7782034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identify the nootkatone peak in the sample chromatogram by comparing its retention time

with that of the standard.

Quantify the concentration of nootkatone in the sample by interpolating its peak area on

the calibration curve.[15]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b7782034?utm_src=pdf-body
https://www.benchchem.com/product/b7782034?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9525468/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7782034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Beverage Sample

Sample Preparation
(Degas, Liquid-Liquid Extraction)

Filtration (0.45 µm)

HPLC-UV Analysis

Data Acquisition
(Chromatogram)

Quantification
(vs. Calibration Curve)

Nootkatone Concentration

Click to download full resolution via product page

Diagram 2: Analytical workflow for nootkatone quantification in a beverage.
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Protocol 3: Sensory Evaluation using the Triangle Test
The triangle test is a discriminative method used to determine if a sensory difference exists

between two products. This protocol can be used to assess the impact of adding nootkatone
to a beverage compared to a control.[20]

Methodology:

Panelist Selection:

Select a panel of at least 25-30 trained or consumer panelists.

Ensure panelists have no flavor/aroma sensitivities or allergies.

Instruct panelists to avoid consuming strong-flavored foods, coffee, or smoking for at least

one hour prior to the test.[20]

Sample Preparation:

Prepare two batches of the beverage: a control batch (A) and a test batch with a specific

concentration of nootkatone (B).

Ensure both batches are at the same temperature and served in identical, odorless tasting

cups.[21]

Label the cups with random three-digit codes.

Test Setup:

For each panelist, present a set of three samples. The set will either be (A, A, B) or (B, B,

A), with the order randomized for each panelist.

Provide panelists with a palate cleanser, such as unsalted crackers and room-temperature

water.[21]

Conduct the test in a controlled environment free from distracting odors or noises.[22]

Evaluation:
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Instruct panelists to taste each of the three samples from left to right.

Ask panelists to identify which of the three samples is different from the other two.

Panelists must make a choice, even if they are guessing.

Data Analysis:

Count the total number of panelists and the number of correct identifications.

Use a statistical table for the triangle test (based on the binomial distribution) to determine

if the number of correct identifications is statistically significant at a chosen confidence

level (e.g., p < 0.05).

A significant result indicates that the addition of nootkatone created a perceivable

sensory difference.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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